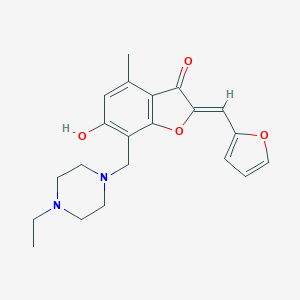

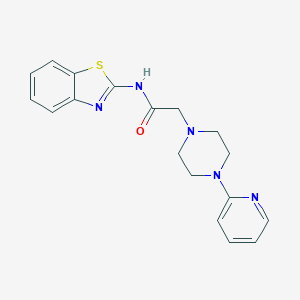

![molecular formula C24H17NO5 B357627 N-[2-(6-ethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide CAS No. 903185-12-6](/img/structure/B357627.png)

N-[2-(6-ethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[2-(6-ethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide, also known as NBCF, is a synthetic compound that has attracted attention in the scientific community due to its potential therapeutic applications. NBCF belongs to the class of benzofuran derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

Target of Action

Similar compounds, such as coumarin-chalcone hybrids, have been known to exhibit antioxidant potential . They inhibit oxidative stress, which is a key mechanism in the treatment of several disease conditions .

Mode of Action

Based on the properties of similar compounds, it can be inferred that stk855439 might interact with its targets to inhibit oxidative stress . This interaction could lead to changes at the molecular level, resulting in the mitigation of disease conditions associated with oxidative stress.

Biochemical Pathways

Given its potential antioxidant activity, it can be inferred that stk855439 might influence pathways related to oxidative stress and free radical scavenging . The downstream effects of these interactions could include the reduction of inflammation and cellular damage.

Pharmacokinetics

Similar compounds have been synthesized and evaluated for their antimicrobial and antioxidant activities , suggesting that they may have favorable bioavailability and metabolic stability.

Result of Action

Based on the properties of similar compounds, it can be inferred that stk855439 might exhibit significant antioxidant potential . This could result in the reduction of oxidative stress, potentially mitigating the effects of diseases associated with this condition.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(6-ethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide is its low toxicity and high selectivity for cancer cells. This compound has also been shown to have good stability and solubility in water, making it suitable for in vitro and in vivo studies. However, one limitation of this compound is its relatively low potency compared to other anticancer drugs.

Future Directions

There are several future directions for research on N-[2-(6-ethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide. One area of interest is the development of more potent derivatives of this compound that can be used for cancer therapy. Another area of interest is the investigation of the potential use of this compound in combination with other anticancer drugs to enhance their efficacy. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its effects on various signaling pathways involved in inflammation and cancer.

Synthesis Methods

The synthesis of N-[2-(6-ethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide involves a multi-step process that has been described in detail in the literature. Briefly, the synthesis starts with the condensation of 6-ethyl-2-oxo-2H-chromene-4-carbaldehyde with 3-bromo-2-hydroxybenzaldehyde to form the intermediate product. The intermediate is then subjected to a Suzuki coupling reaction with 2-furancarboxylic acid and 4-boronobenzene to obtain the final product, this compound.

Scientific Research Applications

N-[2-(6-ethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide has been the subject of several scientific studies due to its potential therapeutic applications. This compound has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. Studies have also shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.

properties

IUPAC Name |

N-[2-(6-ethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17NO5/c1-2-14-9-10-19-16(12-14)17(13-21(26)29-19)23-22(15-6-3-4-7-18(15)30-23)25-24(27)20-8-5-11-28-20/h3-13H,2H2,1H3,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXDYXDYYOQXBPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

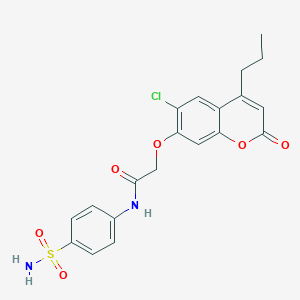

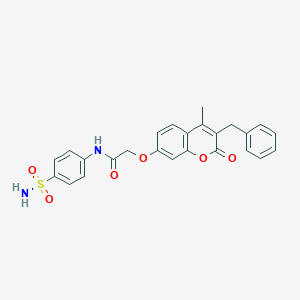

![2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(2-hydroxypropyl)acetamide](/img/structure/B357547.png)

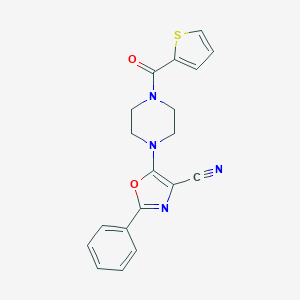

![N-[5-Cyano-11-methyl-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]-3,4-dimethylbenzamide](/img/structure/B357548.png)

![N-[5-Cyano-11-methyl-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]-3-methylbenzamide](/img/structure/B357550.png)

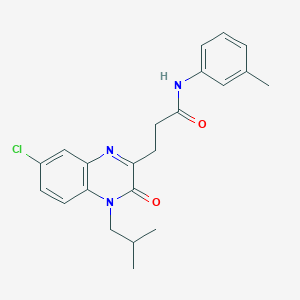

![6-chloro-3-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-3-oxopropyl]-1-isobutyl-2(1H)-quinoxalinone](/img/structure/B357557.png)

![2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B357558.png)

![9-(3,4-Dimethoxyphenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol](/img/structure/B357561.png)

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B357567.png)

![N-Cyclopentyl-6-imino-11-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B357569.png)